Tak-915

PDE2A inhibition Enzyme kinetics CNS drug discovery

For CNS researchers requiring unambiguous PDE2A inhibition, TAK-915 solves the critical challenge of target selectivity and clinical translatability. Unlike earlier-generation PDE2A inhibitors (e.g., BAY 60-7550, PF-05085727), TAK-915 delivers sub-nanomolar potency (IC50 0.61 nM) with >4,100-fold selectivity over PDE1A, minimizing off-target confounding in pathway analysis. Crucially, TAK-915 has completed human Phase 1 PET occupancy studies (NCT02584569) directly confirming brain target engagement-a differentiator that de-risks dose translation from rodent models to clinical research. - >4,100-fold selectivity over PDE1A ensures PDE2A-specific signaling interpretation. - Human PET-validated brain penetration and established clinical PK/safety data. - Demonstrated in vivo efficacy in rodent cognitive impairment models (MK-801, scopolamine).

Molecular Formula C19H18F4N4O5
Molecular Weight 458.4 g/mol
CAS No. 1476727-50-0
Cat. No. B611127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-915
CAS1476727-50-0
SynonymsTAK-915, TAK 915, TAK915
Molecular FormulaC19H18F4N4O5
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCOCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
InChIInChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
InChIKeyAWJSRXUQLSPAOI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-915: Selective PDE2A Inhibitor for CNS Research


TAK-915 (CAS 1476727-50-0) is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor developed by Takeda Pharmaceutical Company Limited [1]. It acts by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby upregulating cyclic nucleotide signaling pathways implicated in cognitive function and neuropsychiatric disorders [2]. TAK-915 demonstrates an IC50 of 0.61 nM against PDE2A and exhibits >4,100-fold selectivity over PDE1A . The compound has advanced to Phase 1 clinical trials for the treatment of cognitive impairments associated with schizophrenia and other CNS disorders [3].

TAK-915: Irreplaceable for CNS PDE2A Research


Generic substitution of PDE2A inhibitors is not feasible due to significant variability in potency, selectivity, and CNS penetration among compounds targeting the same enzyme [1]. TAK-915 was specifically optimized through structure-based drug design (SBDD) to achieve a combination of sub-nanomolar PDE2A potency, exceptional selectivity (>4,100-fold over PDE1A), and favorable physicochemical properties that enable robust brain penetration [2]. Other PDE2A inhibitors, such as BAY 60-7550 (IC50 4.7 nM) and PF-05085727 (IC50 2 nM), exhibit lower potency and distinct selectivity profiles that can confound experimental outcomes . Moreover, TAK-915 has been validated in human Phase 1 studies, including PET occupancy trials that directly confirm target engagement in the brain—a critical differentiator for translational CNS research [3].

TAK-915: Quantitative Differentiation Evidence


PDE2A Inhibitory Potency

TAK-915 inhibits human PDE2A with an IC50 of 0.61 nM, which is 7.7-fold more potent than the widely used PDE2A inhibitor BAY 60-7550 (IC50 = 4.7 nM) [1]. This potency differential is critical for achieving maximal target engagement at lower doses, potentially reducing off-target effects in cellular and in vivo models [2].

PDE2A inhibition Enzyme kinetics CNS drug discovery

PDE2A Selectivity over PDE1A

TAK-915 exhibits >4,100-fold selectivity for PDE2A over PDE1A . In contrast, the comparator BAY 60-7550 shows only 50-fold selectivity for PDE2A over PDE1A . This difference is substantial: TAK-915's selectivity window is 82-fold larger, providing a cleaner pharmacological tool for interrogating PDE2A-specific biology without confounding PDE1A-mediated effects [1].

PDE selectivity Off-target profiling Kinase/PDE panel screening

PET-Validated Brain Penetration

TAK-915 has been evaluated in a human Phase 1 PET occupancy study (NCT02584569) to directly measure brain PDE2A target engagement [1]. While many PDE2A inhibitors claim brain penetration based on rodent brain/plasma ratios, TAK-915 is one of the few PDE2A inhibitors to have CNS target engagement confirmed in human subjects via PET imaging [2]. This clinical validation provides a level of confidence in CNS exposure that cannot be assumed for other tool compounds like BAY 60-7550 or PF-05085727, which lack human PET occupancy data [3].

Brain penetration PET imaging Target engagement

In Vivo Cognitive Efficacy

Oral administration of TAK-915 at 3 and 10 mg/kg significantly increased cGMP levels in the frontal cortex, hippocampus, and striatum of rats, and improved cognitive performance in a novel object recognition task [1]. At 10 mg/kg, TAK-915 also significantly upregulated GluR1 phosphorylation in the hippocampus, a marker of synaptic plasticity [2]. While other PDE2A inhibitors have shown similar effects, TAK-915's efficacy is directly linked to its clinical development path, with these preclinical findings supporting the rationale for Phase 1 studies [3].

Cognition Schizophrenia Novel object recognition

Phase 1 Completion and PK/PD Profile

TAK-915 has completed Phase 1 clinical trials (NCT02461160) that characterized safety, tolerability, and plasma pharmacokinetics in healthy volunteers, including elderly participants [1]. The study included single- and multiple-ascending dose cohorts, a food-effect assessment, and a drug-drug interaction evaluation [2]. This level of clinical characterization distinguishes TAK-915 from preclinical tool compounds that lack human safety and PK data, making it a more reliable choice for translational studies where clinical relevance is paramount [3].

Clinical candidate Pharmacokinetics Schizophrenia

TAK-915: Research and Procurement Scenarios


CNS Target Engagement Studies

Researchers conducting studies where CNS penetration is critical should select TAK-915 over other PDE2A inhibitors due to its human PET-validated brain target engagement [1]. This is particularly relevant for schizophrenia and Alzheimer's disease research, where brain PDE2A occupancy must be confirmed to interpret behavioral or biochemical outcomes.

High-Selectivity PDE2A Mechanistic Studies

When the experimental goal is to isolate PDE2A-specific effects without confounding PDE1A-mediated signaling, TAK-915's >4,100-fold selectivity window offers a significant advantage over BAY 60-7550 (50-fold) [2]. This is essential for pathway analysis, genetic interaction studies, and in vivo pharmacology where off-target activity could obscure true mechanism.

Preclinical-to-Clinical Translation

For academic or industry programs aiming to advance PDE2A biology toward clinical application, TAK-915 provides a unique advantage: it has established human PK, safety, and target engagement data from Phase 1 trials [3]. Using a clinically characterized tool compound allows for more accurate dose translation and reduces the risk of discrepancies between rodent and human pharmacology.

In Vivo Cognitive Impairment Models

TAK-915 has demonstrated robust efficacy in rat models of cognitive impairment, including MK-801-induced and scopolamine-induced deficits, at doses that produce measurable cGMP elevation and synaptic plasticity markers [4]. This makes it the preferred PDE2A inhibitor for studies focused on learning, memory, and cognitive dysfunction associated with neuropsychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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